molecular formula C23H30N2O2 B1526676 tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)(methyl)carbamate CAS No. 1064048-70-9

tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)(methyl)carbamate

Cat. No. B1526676
M. Wt: 366.5 g/mol
InChI Key: PTZNHGUSSATYQK-UHFFFAOYSA-N
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Description

“tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)(methyl)carbamate” is a chemical compound with the CAS Number: 91189-19-4 . It has a molecular weight of 352.48 and its IUPAC name is tert-butyl (1-benzhydryl-3-azetidinyl)methylcarbamate . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of this compound involves several steps. The compound was prepared from a precursor using a procedure that involved the use of sodium hydride in tetrahydrofuran at 20°C for 0.5h . This was followed by the addition of dimethyl sulfate in tetrahydrofuran at 20°C for 32h . The reaction mixture was then decomposed with H2O and the mixture was extracted with DCM . The separated organic layer was dried and the solvent was evaporated. The residue was purified by HPLC .


Molecular Structure Analysis

The molecular structure of the compound is represented by the linear formula C22H28N2O2 . The InChI Code for the compound is 1S/C22H28N2O2/c1-22(2,3)26-21(25)23-14-17-15-24(16-17)20(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,17,20H,14-16H2,1-3H3,(H,23,25) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of the precursor with sodium hydride and dimethyl sulfate . Further analysis of the chemical reactions would require more specific information or context.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 352.48 g/mol . It is a solid at room temperature . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Synthesis and Structural Characterization

  • Carbamate derivatives, including tert-butyl carbamates, have been synthesized and structurally characterized, revealing the interplay of strong and weak hydrogen bonds forming three-dimensional architectures through N-H...O, N-H...Se, C-H...O, C-H...Cl, and C-H...π hydrogen bonds, demonstrating the complexity and versatility of these compounds in crystal engineering (Das et al., 2016).

Chemical Transformations and Reactions

  • Studies on α-alkyl-α-aminosilanes revealed that tert-butyl carbamate derivatives can undergo metalation between nitrogen and silicon, leading to efficient reactions with electrophiles. This process highlights the potential of tert-butyl carbamate derivatives in creating α-functionalized α-amino silanes, contributing to advancements in silicon chemistry (Sieburth et al., 1996).

Applications in Organic Synthesis

  • The tert-butyl carbamate group has been explored for its utility in organic synthesis, particularly in protecting groups for amines. This versatility extends to the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, showcasing the potential of tert-butyl carbamate derivatives in the synthesis and modification of complex organic molecules (Sakaitani & Ohfune, 1990).

Advanced Materials and Sensory Applications

  • The development of new materials has also been a focus, with benzothizole modified tert-butyl carbazole derivatives being synthesized for the creation of strong blue emissive nanofibers. These materials are promising for detecting volatile acid vapors, indicating the potential of tert-butyl carbamate derivatives in sensor technology and materials science (Sun et al., 2015).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with the compound are H302-H315-H319-H335 . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

tert-butyl N-[(1-benzhydrylazetidin-3-yl)methyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-23(2,3)27-22(26)24(4)15-18-16-25(17-18)21(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,18,21H,15-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZNHGUSSATYQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)(methyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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